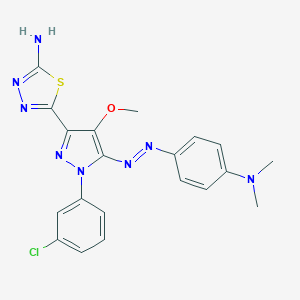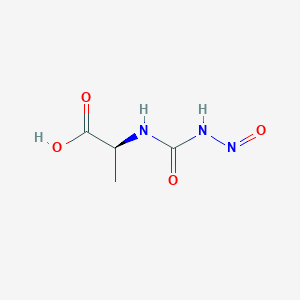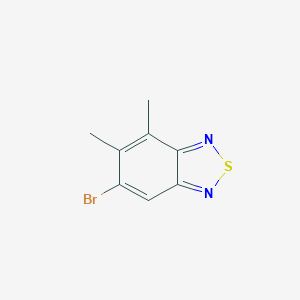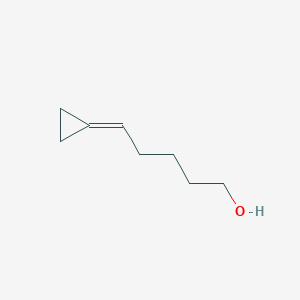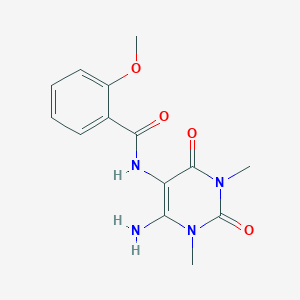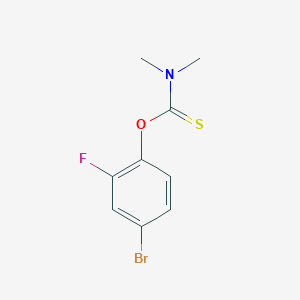![molecular formula C9H17NO3S B062128 Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 192525-28-3](/img/structure/B62128.png)
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been extensively studied in scientific research for its potential use in various fields. This compound is also known as S-ethyl N-formyl-N-methylthiocarbamate, and it is a colorless liquid with a pungent odor. In
Wirkmechanismus
The mechanism of action of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to death.
Biochemische Und Physiologische Effekte
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have herbicidal properties, making it a potential candidate for weed control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. However, one limitation of this compound is its toxicity, which makes it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI). One direction is the development of new antibiotics based on the antimicrobial properties of this compound. Another direction is the study of its potential use as a pesticide or herbicide. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Synthesemethoden
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) can be synthesized by the reaction of N-methylthiourea with ethyl formate in the presence of sodium hydroxide. The reaction yields the desired product, which can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been studied for its potential use in various scientific fields. It has been found to have antimicrobial, antifungal, and herbicidal properties. It has also been studied for its potential use as a pesticide and insecticide.
Eigenschaften
CAS-Nummer |
192525-28-3 |
|---|---|
Produktname |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C9H17NO3S |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
tert-butyl N-(1-methylsulfanyl-3-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12) |
InChI-Schlüssel |
UJTIBUBQPFDIPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
Synonyme |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



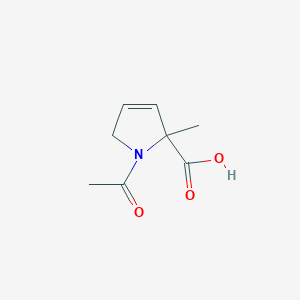

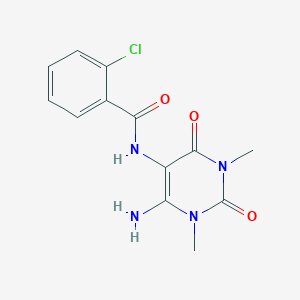

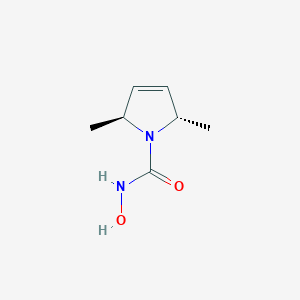
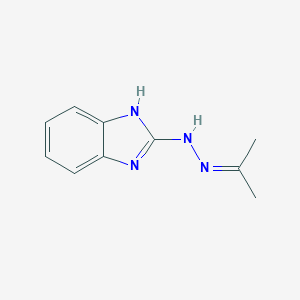
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
